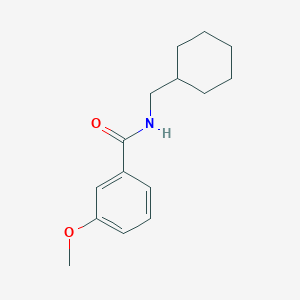

N-(cyclohexylmethyl)-3-methoxybenzamide

Description

N-(cyclohexylmethyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxybenzoyl group linked to a cyclohexylmethylamine moiety.

Key physicochemical properties inferred from analogs include:

Propriétés

IUPAC Name |

N-(cyclohexylmethyl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-18-14-9-5-8-13(10-14)15(17)16-11-12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDUGHUNJSIURA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares N-(cyclohexylmethyl)-3-methoxybenzamide with key analogs:

Key Observations :

- Lipophilicity : The cyclohexylmethyl group provides moderate lipophilicity (logP ~2.5), lower than bromobenzothiazole (logP 4.68) but higher than unsubstituted benzamides.

- Hydrogen Bonding : The 3-methoxy group enhances hydrogen-bond acceptor capacity, critical for target binding (e.g., poly(ADP-ribose) polymerase inhibition in ) .

Enzyme Inhibition

- 3-Methoxybenzamide (parent compound): Potently inhibits poly(ADP-ribose) synthesis (IC₅₀ ~5 mM) and causes nucleotide depletion in cells, unlike 3-aminobenzamide or 3-acetylaminobenzamide .

- This compound : The cyclohexylmethyl group may reduce off-target effects by modulating solubility and membrane permeability.

Receptor Targeting

- N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: Exhibits sub-nanomolar affinity for dopamine D4 receptors (IC₅₀ = 0.057 nM) with >10,000-fold selectivity over D2 receptors . This highlights the importance of the piperazine-chlorophenyl motif for receptor specificity.

- This compound : Likely lacks piperazine-driven receptor affinity but may target lipid-binding proteins or enzymes due to its hydrophobic substituent.

Crystallographic and Structural Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.